3-Amino-N-(2-methoxyethyl)benzamide
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Overview
Description
3-Amino-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol. It is a solid substance at room temperature and is known for its applications in scientific research.
Preparation Methods
The synthesis of 3-Amino-N-(2-methoxyethyl)benzamide typically involves the reaction of 3-amino benzoic acid with 2-methoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The mixture is stirred and refluxed, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
3-Amino-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
3-Amino-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential as an inhibitor of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair mechanisms.
Medicine: Research has indicated its potential use in developing treatments for central nervous system disorders due to its neuroblocking activity.
Industry: It is used in the development of new materials, such as hyperbranched aromatic polyamides, which have significant solubility and molecular weight properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of poly(ADP-ribose) polymerase, it binds to the enzyme’s active site, preventing it from catalyzing the addition of ADP-ribose units to target proteins. This inhibition can modulate DNA repair processes and affect cell physiology.
Comparison with Similar Compounds
3-Amino-N-(2-methoxyethyl)benzamide can be compared with other similar compounds such as:
3-Aminobenzamide: Lacks the 2-methoxyethyl group, making it less soluble in organic solvents.
3-Methoxybenzamide: Lacks the amino group, which reduces its potential as a poly(ADP-ribose) polymerase inhibitor.
N-(2-Methoxyethyl)benzamide: Lacks the amino group, affecting its reactivity in substitution reactions.
These comparisons highlight the unique properties of this compound, particularly its solubility and inhibitory activity.
Properties
IUPAC Name |
3-amino-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-6-5-12-10(13)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRVHCQXTPTRIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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